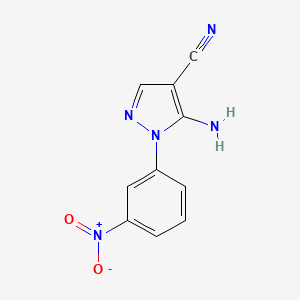

5-Amino-1-(3-nitrophenyl)-1h-pyrazole-4-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

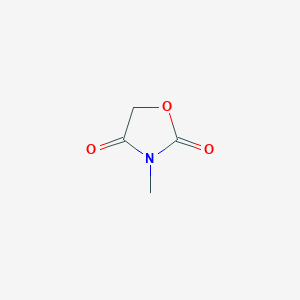

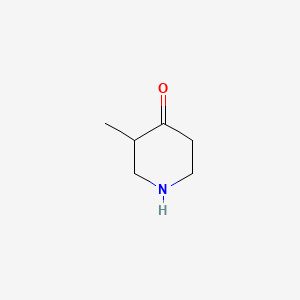

“5-Amino-1-(3-nitrophenyl)-1h-pyrazole-4-carbonitrile” is a compound that contains a pyrazole ring, which is a five-membered heterocyclic moiety . This compound is likely to be a derivative of imidazole, another five-membered heterocyclic moiety . Imidazole derivatives are known for their broad range of chemical and biological properties and are used in the development of new drugs .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of pyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide was achieved from 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloride compounds .

Molecular Structure Analysis

The molecular structure of “5-Amino-1-(3-nitrophenyl)-1h-pyrazole-4-carbonitrile” is likely to be similar to that of other pyrazole derivatives. Pyrazole is a five-membered heterocyclic moiety that contains two nitrogen atoms .

Chemical Reactions Analysis

While specific chemical reactions involving “5-Amino-1-(3-nitrophenyl)-1h-pyrazole-4-carbonitrile” are not available, it’s worth noting that pyrazole derivatives are known to undergo a variety of chemical reactions. For example, acylation of the amino group of oxadiazoles with some acid chlorides yielded acylated compounds .

科学的研究の応用

Antiviral Applications

- Synthesis for Antiviral Evaluation : A study by Shamroukh et al. (2007) discusses the use of a related compound, 6‐Amino‐3‐methyl‐4‐(4‐nitrophenyl)‐2,4‐dihydropyrano[2,3‐c]pyrazole‐5‐carbonitrile, as a precursor for novel pyrazolopyranopyrimidine derivatives. Some of these derivatives were tested for antiviral activity against Herpes Simplex Virus type-1 (HSV-1) (Shamroukh et al., 2007).

Structural Analysis and Synthesis

- Molecular Structure Analysis : Al‐Azmi and Shalaby (2018) conducted a study on a structurally similar compound, (E)-3-(3-(4-nitrophenyl)triaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile. They described a green, fast, and straightforward synthesis procedure and confirmed its structure through various spectroscopic studies (Al‐Azmi & Shalaby, 2018).

Antimicrobial Applications

- Schiff Bases and Antimicrobial Activity : Puthran et al. (2019) synthesized novel Schiff bases using a compound related to 5-Amino-1-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile, which displayed significant in vitro antimicrobial activity (Puthran et al., 2019).

Crystallography and Molecular Conformations

- X-ray Studies for Molecular Conformations : Sharma et al. (2015) conducted X-ray studies on carbonitrile compounds with structures related to the chemical . They analyzed the crystal structures and noted significant deviations from planarity in the pyran rings, contributing to a better understanding of such molecules (Sharma et al., 2015).

Synthesis of Novel Compounds for Biological Applications

- Synthesis of Bioactive Heterocycles : A study by El-ziaty et al. (2018) utilized a derivative of 5-Amino-1-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile as a building block for synthesizing various heterocycles with potential biological applications. These derivatives showed promising antimicrobial properties (El-ziaty et al., 2018).

Electronic Properties and Interaction Studies

- Electronic Properties and Fullerene Interaction : A 2022 study explored the electronic properties of a fluoropyrazolecarbonitrile derivative and its interaction with fullerene molecules, highlighting the potential for new applications in material science (2022 Study).

Green Chemistry and Microwave-Assisted Synthesis

- Microwave-Assisted Synthesis for Pharmacological Activities : Karati et al. (2022) developed a sustainable microwave-assisted scheme for synthesizing novel Schiff base compounds with potential pharmacological activities, demonstrating a green chemistry approach (Karati et al., 2022).

特性

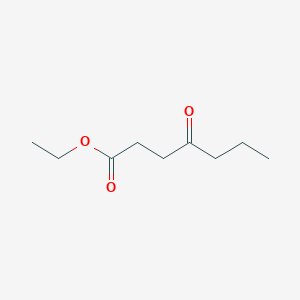

IUPAC Name |

5-amino-1-(3-nitrophenyl)pyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5O2/c11-5-7-6-13-14(10(7)12)8-2-1-3-9(4-8)15(16)17/h1-4,6H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKGBQLWPFNYZGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=C(C=N2)C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70495909 |

Source

|

| Record name | 5-Amino-1-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70495909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-(3-nitrophenyl)-1h-pyrazole-4-carbonitrile | |

CAS RN |

65973-70-8 |

Source

|

| Record name | 5-Amino-1-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70495909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(6-Nitroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1313876.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL](/img/structure/B1313905.png)